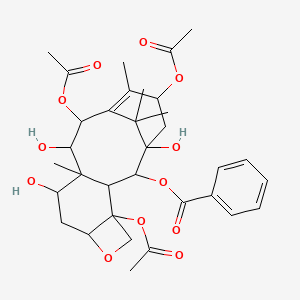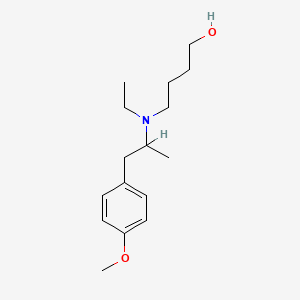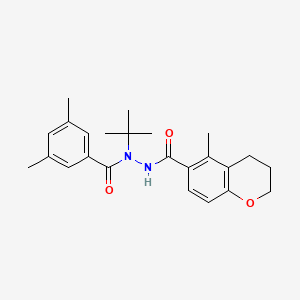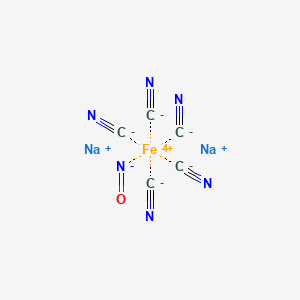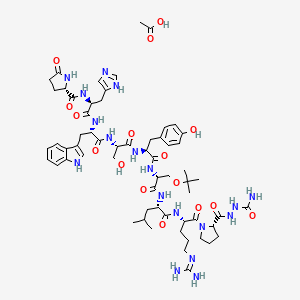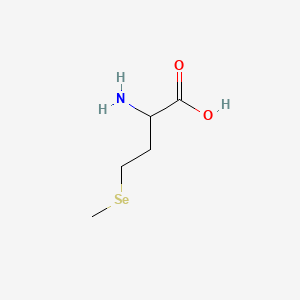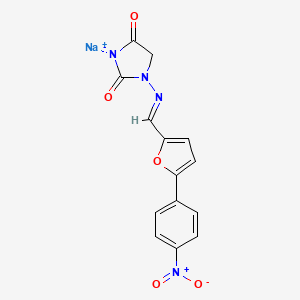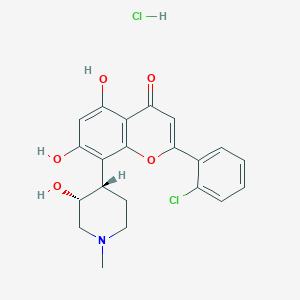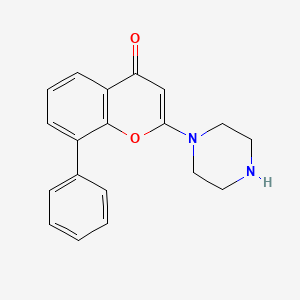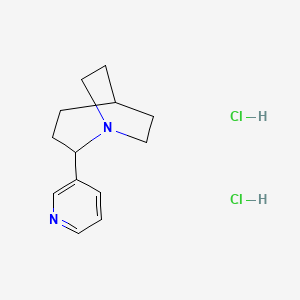
TC 1698 Dihydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
TC 1698 dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptors.
Biology: The compound’s neuroprotective properties make it valuable in studying neurodegenerative diseases.
Medicine: TC 1698 dihydrochloride is investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease and schizophrenia.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
TC 1698 dihydrochloride exerts its effects by selectively binding to and activating the nicotinic acetylcholine receptor alpha 7 (α7). This activation leads to the modulation of neurotransmitter release and has neuroprotective effects. The compound also displays weak partial agonist/antagonist activity at beta-subunit-containing receptors .
Similar Compounds:
GTS-21: Another selective agonist for the nicotinic acetylcholine receptor alpha 7.
PHA-543613: A potent and selective agonist for the same receptor.
PNU-282987: Known for its high selectivity and efficacy at the nicotinic acetylcholine receptor alpha 7
Uniqueness: TC 1698 dihydrochloride is unique due to its specific binding affinity and neuroprotective properties. Unlike some other compounds, it displays weak partial agonist/antagonist activity at beta-subunit-containing receptors, making it a versatile tool in neuropharmacological research .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
TC 1698 dihydrochloride plays a crucial role in biochemical reactions by selectively binding to and activating the α7 nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. TC 1698 dihydrochloride exhibits an EC50 value of 440 nM for α7 receptors, indicating its high affinity . Additionally, it displays weak partial agonist/antagonist activity at β-subunit-containing receptors . The interaction of TC 1698 dihydrochloride with these receptors leads to neuroprotective effects, making it a valuable tool in neuropharmacological research .
Cellular Effects
TC 1698 dihydrochloride influences various cellular processes by modulating the activity of α7 nicotinic acetylcholine receptors. Activation of these receptors by TC 1698 dihydrochloride enhances synaptic plasticity, promotes neuronal survival, and reduces inflammation . It also affects cell signaling pathways, including the activation of tyrosine phosphatases, which play a role in neuroprotection . Furthermore, TC 1698 dihydrochloride has been shown to impact gene expression and cellular metabolism, contributing to its overall neuroprotective effects .
Molecular Mechanism
The molecular mechanism of TC 1698 dihydrochloride involves its binding to the α7 nicotinic acetylcholine receptors, leading to their activation. This activation results in the opening of ion channels, allowing the influx of calcium ions into the cell . The increase in intracellular calcium levels triggers various downstream signaling pathways, including the activation of tyrosine phosphatases and other kinases . These signaling events contribute to the neuroprotective effects of TC 1698 dihydrochloride by promoting neuronal survival and reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TC 1698 dihydrochloride have been observed to change over time. The compound is stable under desiccated conditions at room temperature and maintains its activity for extended periods . Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings. These studies have shown that TC 1698 dihydrochloride continues to exert neuroprotective effects over time, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of TC 1698 dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, TC 1698 dihydrochloride may cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
TC 1698 dihydrochloride is involved in various metabolic pathways, primarily through its interaction with α7 nicotinic acetylcholine receptors. The activation of these receptors by TC 1698 dihydrochloride influences metabolic flux and metabolite levels within the cell . Additionally, the compound may interact with enzymes and cofactors involved in these metabolic pathways, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of TC 1698 dihydrochloride within cells and tissues are mediated by its interaction with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects . The distribution of TC 1698 dihydrochloride within the body is crucial for its efficacy and safety in therapeutic applications .
Subcellular Localization
TC 1698 dihydrochloride exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization ensures that TC 1698 dihydrochloride exerts its effects precisely where needed, contributing to its overall efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TC 1698 dihydrochloride typically involves the reaction of 2-(3-pyridinyl)-1-azabicyclo[3.2.2]nonane with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of TC 1698 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) are employed to verify the compound’s purity, which is typically ≥98%.
Types of Reactions:
Oxidation: TC 1698 dihydrochloride can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common in typical laboratory settings.
Substitution: Substitution reactions can occur at the pyridine ring, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUQBCHNSBJMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


